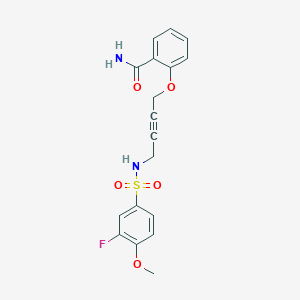

2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

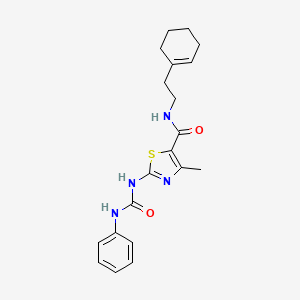

2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as Compound 13, is a small molecule inhibitor that has been developed for cancer therapy. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a potential candidate for further research.

Scientific Research Applications

Novel Pharmacological Agents

2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide and related compounds have been extensively studied for their potential as novel pharmacological agents. Notably, compounds possessing the benzenesulfonamide moiety, similar to the structural framework of the given compound, have demonstrated significant bioactivities, including inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes play critical roles in various physiological and pathological processes, making their inhibitors valuable for therapeutic applications. For instance, the design of benzenesulfonamide derivatives has led to potent inhibitors against human carbonic anhydrase I and II isoenzymes, showcasing nanomolar inhibitory potential which highlights their relevance in medicinal chemistry for addressing conditions such as glaucoma, edema, and certain neurological disorders (Tuğrak, Gül, Anıl, & Gülçin, 2020).

Diagnostic Imaging Applications

Furthermore, the fluorine-substituted benzamide analogs, akin to the core structure of the compound , have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging. These compounds target specific receptors such as the sigma-2 receptor, highlighting their utility in diagnosing and monitoring the progression of solid tumors. Through biodistribution studies, fluorine-18-labeled compounds demonstrated high tumor uptake and favorable tumor-to-normal tissue ratios, underscoring their potential as diagnostic tools in oncology (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).

Allosteric Modulation of Receptors

Additionally, derivatives containing sulfonamido and benzamide groups have shown efficacy as allosteric modulators of receptors, such as the CC-chemokine receptor 4 (CCR4). This modulation has implications for treating diseases like asthma and certain cancers by inhibiting the receptor's function, which plays a role in immune response and tumor progression. Such research signifies the therapeutic potential of these compounds in modulating disease pathways through receptor interaction (Procopiou, Barrett, Barton, Begg, Clapham, Copley, Ford, Graves, Hall, Hancock, Hill, Hobbs, Hodgson, Jumeaux, Lacroix, Miah, Morriss, Needham, Sheriff, Slack, Smith, Sollis, & Staton, 2013).

Insights into Molecular Structure and Reactivity

Theoretical studies have explored the molecular structure and gas-phase acidity of sulfonamides, providing insights into their reactivity and interactions with biological molecules. Such investigations contribute to understanding the fundamental properties that underpin the biological activities of sulfonamide and benzamide derivatives, aiding in the rational design of new therapeutic agents (Remko, 2003).

properties

IUPAC Name |

2-[4-[(3-fluoro-4-methoxyphenyl)sulfonylamino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O5S/c1-25-17-9-8-13(12-15(17)19)27(23,24)21-10-4-5-11-26-16-7-3-2-6-14(16)18(20)22/h2-3,6-9,12,21H,10-11H2,1H3,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGZDOCUIZLORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(3-Fluoro-4-methoxyphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2466601.png)

![(2E)-2-[(4-Fluorosulfonyloxy-3-methoxyphenyl)methylidene]-3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B2466607.png)

![2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2466611.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2466612.png)

![tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate](/img/structure/B2466613.png)

![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)

![4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B2466618.png)

![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)